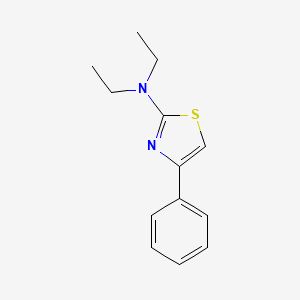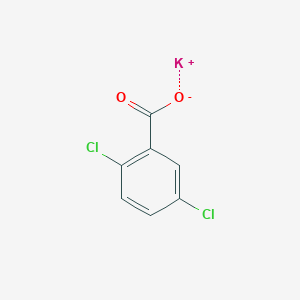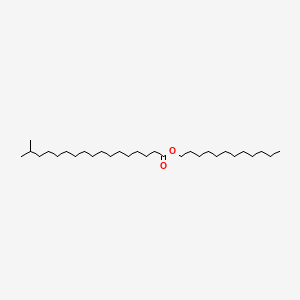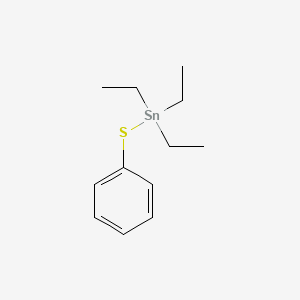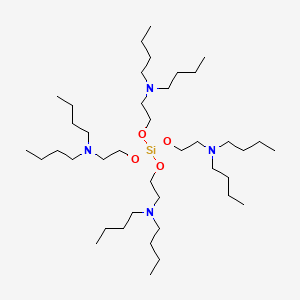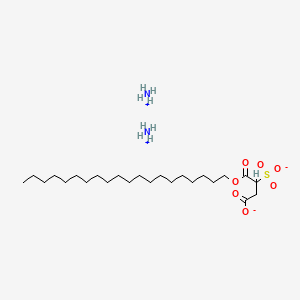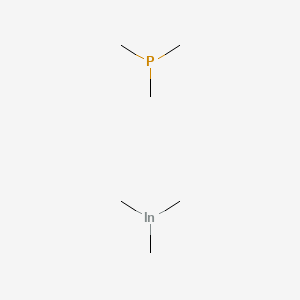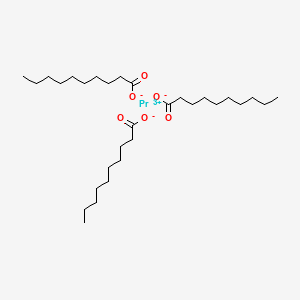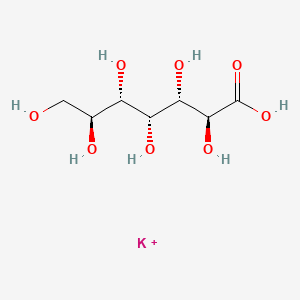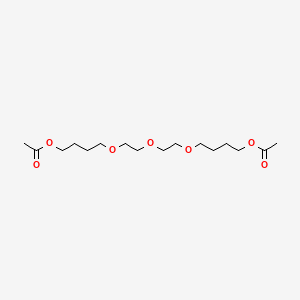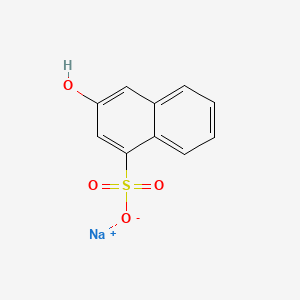
Isohexadecen-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isohexadecen-1-al is an organic compound with the molecular formula C16H30O. It is an aldehyde with a long hydrocarbon chain, making it a significant compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isohexadecen-1-al can be synthesized through several methods, including the oxidation of primary alcohols and the cleavage of alkenes . One common method involves the reduction of esters using diisobutylaluminum hydride (DIBAL-H) to form the aldehyde .
Industrial Production Methods
In industrial settings, this compound can be produced through oligomerization and hydrogenation processes. For example, the oligomerization of isobutylene followed by hydrogenation can yield isohexadecane, which can then be oxidized to form this compound .
Chemical Reactions Analysis
Types of Reactions
Isohexadecen-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aldehydes depending on the nucleophile used.
Scientific Research Applications
Isohexadecen-1-al has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of biochemical pathways involving aldehydes.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of isohexadecen-1-al involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. It can also participate in redox reactions, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hexadecane: A saturated hydrocarbon with similar chain length but lacks the aldehyde functional group.
Hexadecen-1-ol: An alcohol with a similar chain length but with a hydroxyl group instead of an aldehyde group.
Uniqueness
Isohexadecen-1-al is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions that are not possible with similar hydrocarbons or alcohols. This makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
85926-92-7 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(E)-14-methylpentadec-2-enal |
InChI |
InChI=1S/C16H30O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h11,13,15-16H,3-10,12,14H2,1-2H3/b13-11+ |
InChI Key |
OZHDSYWNVZMQDW-ACCUITESSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCC/C=C/C=O |
Canonical SMILES |
CC(C)CCCCCCCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



